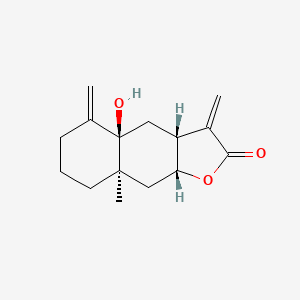![molecular formula C20H32O6 B1253819 5,5,10,15-Tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol](/img/structure/B1253819.png)
5,5,10,15-Tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol
Overview
Description
5,5,10,15-Tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol is a natural product found in Rhododendron japonoheptamerum, Rhododendron japonicum, and Rhododendron molle with data available.
Scientific Research Applications
Superacid-Assisted Chemistry
1,3,5,7-Tetramethyl-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane is converted to a long-lived bicyclic carbodication in superacid solution. This reaction yields a new oxapentathiaadamantane, demonstrating the potential of superacid chemistry in transforming complex organic molecules (Miller et al., 1999).
Structural Analysis of Derivatives
Ethyl rel-(1R,2S,4R,7R,10R,12S)-1-hydroxy-3-oxo-2-oxapentacyclo[7.4.2.0 4,14 .0 12,15 .0 6,15 ]pentadecane-6-carboxylate, a derivative of the compound, shows significant structural distortion in its fenestrane skeleton, offering insights into molecular geometry and bonding patterns (Guidetti-Grept et al., 1995).
Formation and Trapping of Carbodications
In superacid solutions, similar compounds undergo transformations leading to the formation and trapping of carbodications, demonstrating the reactivity and potential applications in organic synthesis (Miller et al., 1999).
Crystallographic Studies
Compounds such as methyl 5-ethyl-2-methoxy-6-azapentacyclo[9.5.1.0(1,5).0(2,8).0 (14,17)] heptadec-11(17)-ene-15-carboxylate provide crucial information on crystal structures and molecular interactions, useful in materials science and drug design (Lu et al., 2007).
Synthetic Applications
Reactions involving the compound and its derivatives have been explored for various synthetic applications, including the formation of new molecular structures and potential pharmaceutical intermediates (Wu & Chern, 1997).
Macrocyclic Ligand Synthesis
The synthesis and characterization of macrocyclic ligands derived from compounds like 1,4,7,13-tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane demonstrate applications in coordination chemistry and potential catalytic systems (Bencini et al., 1992).
Biological Activity
Studies on oxapentacyclo derivatives have evaluated their biological activity against various bacteria, contributing to the search for new antibacterial agents (Figueroa‐Valverde et al., 2022).
properties
IUPAC Name |
5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-16(2)15-12(26-15)13-18(4,24)10-6-5-9-14(22)19(10,8-17(9,3)23)7-11(21)20(13,16)25/h9-15,21-25H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMZHZYKXUYIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(O2)C3C1(C(CC45CC(C(C4O)CCC5C3(C)O)(C)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



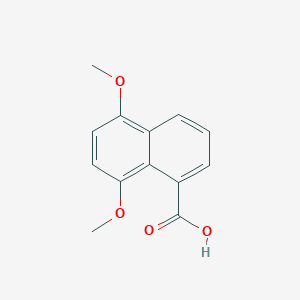
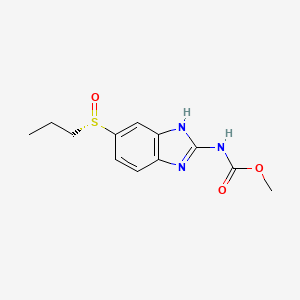
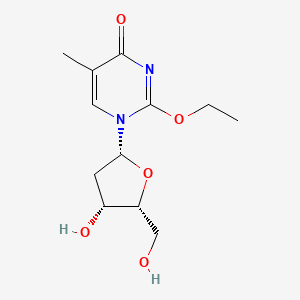
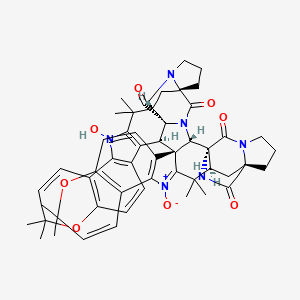
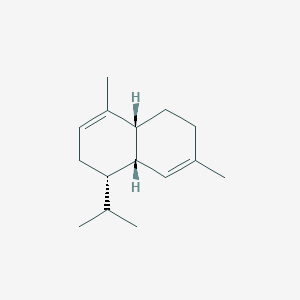
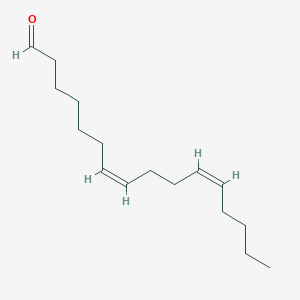
![5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B1253746.png)




![8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]phenothiazine-2,3-diol](/img/structure/B1253756.png)
